2-Benzyl-5-nitro-1H-benzimidazole 2-Benzyl-5-nitro-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 7189-72-2
VCID: VC14319542
InChI: InChI=1S/C14H11N3O2/c18-17(19)11-6-7-12-13(9-11)16-14(15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)
SMILES:
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

2-Benzyl-5-nitro-1H-benzimidazole

CAS No.: 7189-72-2

Cat. No.: VC14319542

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

2-Benzyl-5-nitro-1H-benzimidazole - 7189-72-2

Specification

CAS No. 7189-72-2
Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 2-benzyl-6-nitro-1H-benzimidazole
Standard InChI InChI=1S/C14H11N3O2/c18-17(19)11-6-7-12-13(9-11)16-14(15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)
Standard InChI Key UMWIVOZCYNITGG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

2-Benzyl-5-nitro-1H-benzimidazole (CAS: 1792-40-1) has the molecular formula C₁₄H₁₁N₃O₂ and a molecular weight of 261.26 g/mol. Key physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 446.0±18.0 °C, and a flash point of 223.5±21.2 °C . The nitro group at the 5-position contributes to its polar surface area (PSA) of 74.5 Ų, enhancing solubility in polar solvents. Its logP value of 1.94 indicates moderate lipophilicity, favoring membrane permeability in biological systems .

Table 1: Physicochemical Properties of 2-Benzyl-5-nitro-1H-benzimidazole

PropertyValue
Molecular FormulaC₁₄H₁₁N₃O₂
Molecular Weight261.26 g/mol
Density1.4±0.1 g/cm³
Boiling Point446.0±18.0 °C
Flash Point223.5±21.2 °C
LogP1.94
Polar Surface Area74.5 Ų

Structural Analysis

The benzimidazole core consists of a fused benzene and imidazole ring. The benzyl group at the 2-position introduces steric bulk, while the nitro group at the 5-position stabilizes the molecule through resonance and inductive effects. Nuclear magnetic resonance (NMR) spectra confirm the structure: ¹H NMR signals at δ 3.7–3.9 ppm correspond to methylene protons (-CH₂-) bridging the benzyl and sulfur groups, while aromatic protons appear between δ 7.1–7.6 ppm . ¹³C NMR data reveal peaks at 151.5 ppm (C-2 benzimidazole) and 128.6–137.4 ppm (aromatic carbons) .

Synthetic Methodologies

Conventional Phillips Condensation

The Phillips reaction remains a cornerstone for synthesizing benzimidazole derivatives. In this method, ortho-phenylenediamine reacts with 2-chloroacetic acid under reflux in 4N HCl, yielding 2-chloromethyl-1H-benzimidazole intermediates. Subsequent substitution with benzylthiol groups produces 2-benzylthiomethyl derivatives . For 2-benzyl-5-nitro-1H-benzimidazole, nitro functionalization is achieved via nitration of the benzene ring using nitric acid-sulfuric acid mixtures .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates synthesis. A one-pot reaction of 4-nitro-ortho-phenylenediamine with phenoxyacetic acids in HCl under microwave conditions (2.5–3.5 minutes) yields 5-nitro-2-aryl benzimidazoles with 72–79% efficiency . This method reduces side reactions and improves purity compared to conventional heating.

Table 2: Comparison of Synthetic Routes

ParameterConventional MethodMicrowave Method
Reaction Time4–6 hours2.5–3.5 minutes
Yield50–65%72–79%
PurityModerateHigh
Energy EfficiencyLowHigh

Pharmacological Activity

Antibacterial Efficacy

2-Benzyl-5-nitro-1H-benzimidazole exhibits broad-spectrum antibacterial activity. Against Staphylococcus aureus, MIC values range from 140–320 µg/mL, with bactericidal effects observed at concentrations ≥280 µg/mL . For Escherichia coli, MICs are higher (140–400 µg/mL), reflecting Gram-negative bacteria’s enhanced membrane rigidity . The nitro group enhances electron-deficient character, improving interactions with bacterial enzymes involved in folate metabolism .

Structure-Activity Relationships (SAR)

  • Nitro Group (-NO₂): Compounds with nitro substituents show 2–3× higher potency than non-nitrated analogs due to increased electrophilicity .

  • Benzyl Group (-C₆H₅CH₂): Enhances lipophilicity, facilitating penetration through bacterial cell membranes .

  • Halogen Substitutions: Chlorine or fluorine at the benzyl para position further reduces MIC values (e.g., 5b: MIC = 140 µg/mL) .

Table 3: Antibacterial Activity of Select Benzimidazole Derivatives

CompoundMIC (S. aureus)MIC (E. coli)Effect Type
5b140 µg/mL140 µg/mLBactericidal
5j320 µg/mL400 µg/mLBacteriostatic
5e180 µg/mL200 µg/mLBacteriostatic

Mechanistic Insights

The antibacterial mechanism involves inhibition of DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Nitro groups generate reactive oxygen species (ROS), causing oxidative damage to bacterial membranes . Additionally, the benzimidazole core mimics purine bases, interfering with nucleic acid synthesis .

Future Directions

Optimization Strategies

  • Hybrid Derivatives: Coupling with fluoroquinolone or β-lactam motifs may enhance potency against multidrug-resistant strains.

  • Nanoformulations: Liposomal encapsulation could improve bioavailability and reduce MIC values.

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